

# physicochemical properties of L-2-nitrophenylalanine

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## Compound of Interest

**Compound Name:** *(S)-2-amino-3-(2-nitrophenyl)propanoic acid*

**CAS No.:** 19883-75-1

**Cat. No.:** B556750

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An In-depth Technical Guide to the Physicochemical Properties of L-2-Nitrophenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of L-2-nitrophenylalanine (2-NPA), an unnatural amino acid of significant interest in peptide chemistry and protein engineering. Its unique photo-labile nature makes it a valuable tool for spatio-temporal control of biological processes. This document details its fundamental properties, the experimental protocols for their determination, and its primary application in polypeptide photocleavage.

## Core Physicochemical Data

L-2-nitrophenylalanine is a derivative of the essential amino acid L-phenylalanine, featuring a nitro group at the ortho-position of the phenyl ring.<sup>[1]</sup> This modification is key to its unique photochemical reactivity.

## Quantitative Properties

The key quantitative physicochemical properties of L-2-nitrophenylalanine are summarized in the table below for quick reference.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>10</sub> N <sub>2</sub> O <sub>4</sub>	
Molecular Weight	210.19 g/mol	[2]
Melting Point	223°C (with decomposition)	[2][3]
Boiling Point	385.4 ± 32.0 °C (Predicted)	[2]
pKa	2.03 ± 0.10 (Predicted)	[2]

## Qualitative Properties

The qualitative properties provide further insight into the handling and application of this compound.

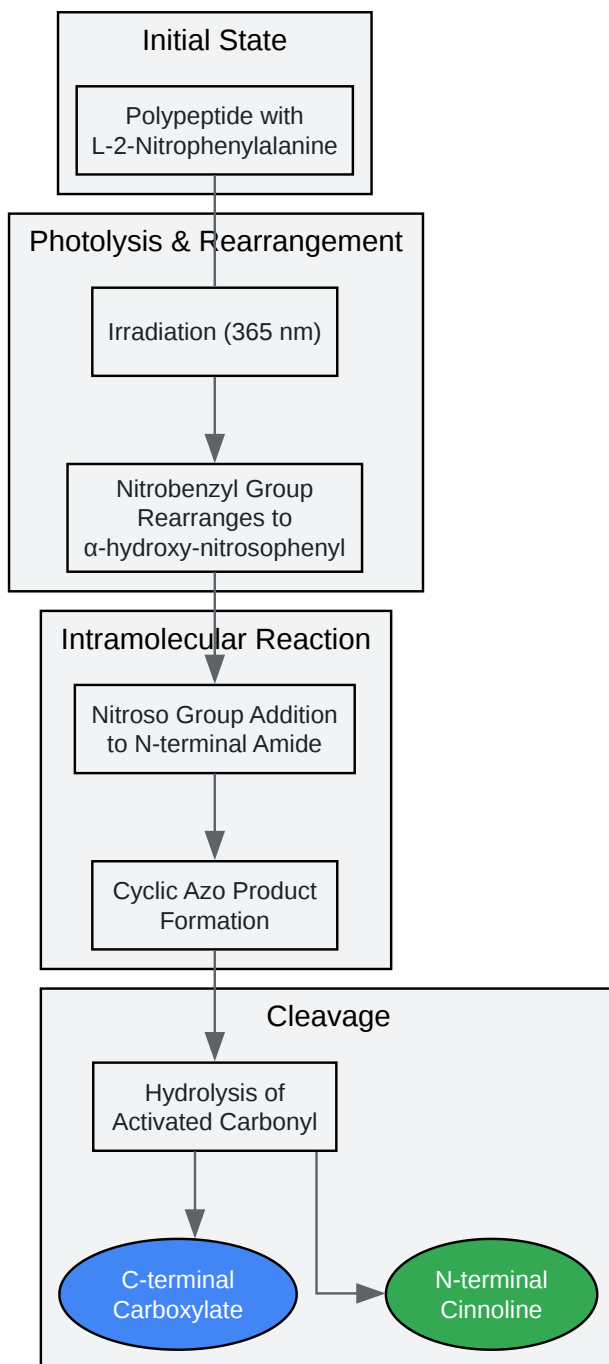
Property	Description	Source
Appearance	White to Off-White Solid	[2]
Solubility	Slightly soluble in aqueous acid, methanol, and DMSO (requires heating and sonication for DMSO).[2][4] Generally, amino acids are soluble in water but not in non-polar organic solvents.[5][6]	
Storage Conditions	Store at 2°C - 8°C under an inert gas (Nitrogen or Argon). [2]	

## Primary Application: Polypeptide Photocleavage

L-2-nitrophenylalanine is extensively used for the site-specific, photochemical cleavage of polypeptide backbones.[3][7][8] When incorporated into a peptide or protein sequence, irradiation with UV light (typically around 365 nm) induces a reaction that results in the scission of the peptide bond.[7] This process allows for the activation or inactivation of biologically active peptides and proteins with high spatial and temporal resolution.[7][8]

The mechanism involves the rearrangement of the nitrobenzyl group upon photolysis, followed by an addition reaction with the N-terminal amide group, and subsequent hydrolysis.[7] This unique reaction yields a C-terminal carboxylate group and an N-terminal cinnoline ring, effectively cleaving the polypeptide chain.[7][9]

Figure 1. Photocleavage Mechanism of L-2-Nitrophenylalanine



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Figure 1. Photocleavage Mechanism of L-2-Nitrophenylalanine

## Experimental Protocols

The following sections detail standardized methodologies for determining the key physicochemical properties of amino acids like L-2-nitrophenylalanine.

### Melting Point Determination (Capillary Method)

This method is a standard technique for determining the melting point of a crystalline solid.[\[10\]](#)

- Principle: A small, uniform sample is heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range. For a pure substance, this range is typically narrow.
- Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes (sealed at one end), sample packing wire or long glass tube.
- Procedure:
  - Sample Preparation: A small amount of the dry L-2-nitrophenylalanine powder is introduced into the open end of a capillary tube. The sample is packed into the sealed end to a height of 2-3 mm by tapping the tube or dropping it through a long glass tube onto a hard surface.[\[10\]](#)[\[11\]](#)
  - Calibration: If required, calibrate the apparatus thermometer using standards with known melting points.
  - Measurement:
    - Place the loaded capillary tube into the heating block of the apparatus.
    - If the approximate melting point is known (223°C), rapidly heat the block to about 20°C below this temperature.[\[11\]](#)
    - Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[\[11\]](#)
    - Record the temperature at which the first drop of liquid appears ( $T_1$ ).

- Record the temperature at which the entire sample becomes a clear liquid ( $T_2$ ). The melting range is  $T_1 - T_2$ .
- Reporting: Report the full melting range. Note that L-2-nitrophenylalanine melts with decomposition, which should be observed and recorded.[10]

## Solubility Determination

This protocol provides a qualitative and semi-quantitative assessment of solubility in various solvents.

- Principle: The solubility of a compound is determined by its ability to form a homogenous solution with a solvent. For amino acids, solubility is influenced by the polarity of the side chain, pH, and temperature.[6]
- Apparatus: Test tubes, vortex mixer, water bath, analytical balance.
- Procedure:
  - Qualitative Assessment:
    - Place a small, consistent amount (e.g., 10 mg) of L-2-nitrophenylalanine into separate test tubes.
    - Add 1 mL of each test solvent (e.g., water, 0.1 M HCl, 0.1 M NaOH, methanol, DMSO) to the respective tubes.[5]
    - Agitate the tubes vigorously using a vortex mixer for 1-2 minutes.
    - Observe if the solid dissolves completely. Gentle warming in a water bath can be applied if necessary, especially for solvents like DMSO.[4][5]
    - Record the solubility as soluble, slightly soluble, or insoluble for each solvent.
  - Gravimetric Determination (for quantitative measurement):
    - Prepare a saturated solution by adding an excess amount of L-2-nitrophenylalanine to a known volume of the solvent at a specific temperature.

- Stir the suspension for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
- Carefully filter the solution to remove any undissolved solid.
- Take a precise volume of the clear filtrate and place it in a pre-weighed container.
- Evaporate the solvent completely under vacuum or gentle heat.
- Weigh the container with the dried residue. The difference in weight gives the mass of the dissolved solute, from which the solubility (e.g., in g/100 mL) can be calculated.

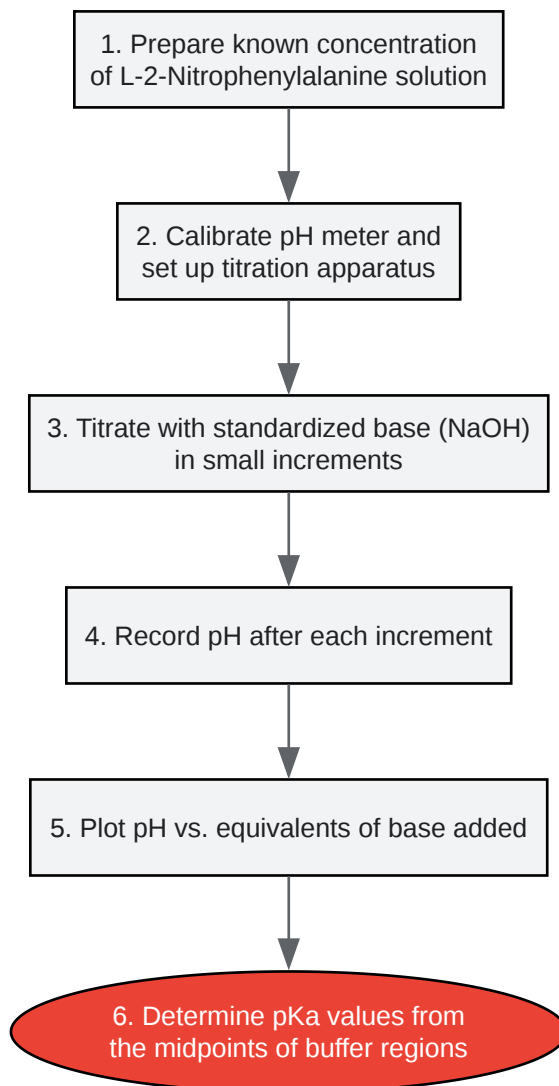
## pKa Determination (Acid-Base Titration)

The pKa values of an amino acid's ionizable groups can be determined by monitoring the pH of a solution during titration with a strong acid or base.<sup>[12][13]</sup>

- Principle: A titration curve is generated by plotting the pH of the amino acid solution against the volume of titrant added. The pKa is the pH at which an ionizable group is half-titrated (i.e., the concentrations of the protonated and deprotonated forms are equal). This corresponds to the midpoint of the flat "buffering" regions on the titration curve.<sup>[13][14]</sup>
- Apparatus: pH meter, magnetic stirrer and stir bar, burette, beaker, standardized 0.1 M NaOH solution, standardized 0.1 M HCl solution.
- Procedure:
  - Preparation: Accurately weigh a sample of L-2-nitrophenylalanine and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).
  - Titration with Base:
    - Place the amino acid solution in a beaker with a magnetic stir bar and immerse a calibrated pH electrode.
    - Record the initial pH of the solution.

- Begin adding the standardized NaOH solution from the burette in small, precise increments (e.g., 0.2-0.5 mL).<sup>[15]</sup>
- After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
- Continue the titration until the pH has risen significantly (e.g., to pH 12).
- Data Analysis:
  - Plot pH (y-axis) versus the equivalents of NaOH added (x-axis).
  - Identify the inflection points, which correspond to the equivalence points where the ionizable groups are fully titrated.
  - The pKa for the carboxylic acid group ( $pK_{a1}$ ) is the pH at the point where half an equivalent of base has been added. The predicted  $pK_{a1}$  for L-2-nitrophenylalanine is approximately 2.03.<sup>[2]</sup>
  - The pKa for the amino group ( $pK_{a2}$ ) is the pH at the point where 1.5 equivalents of base have been added.

Figure 2. Workflow for pKa Determination by Titration



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Figure 2. Workflow for pKa Determination by Titration

## Optical Rotation Measurement

As a chiral molecule, L-2-nitrophenylalanine rotates the plane of polarized light. This property is measured using a polarimeter.<sup>[16][17]</sup>

- Principle: Optical rotation is the angle by which a chiral compound rotates the plane of linearly polarized light.[18] The specific rotation  $[\alpha]$  is a standardized physical constant calculated from the observed rotation, concentration, and path length.
- Apparatus: Polarimeter, sample cell (polarimeter tube) of a known path length (e.g., 1 dm), analytical balance, volumetric flask.
- Procedure:
  - Instrument Preparation: Turn on the polarimeter's light source (typically a sodium lamp, 589 nm) and allow it to warm up.[19]
  - Blank Measurement: Fill the sample cell with the pure solvent that will be used to dissolve the sample. Place the cell in the polarimeter and zero the instrument.[19]
  - Sample Preparation: Prepare a solution of L-2-nitrophenylalanine of a known concentration ( $c$ , in g/mL) by accurately weighing the solid and dissolving it in a precise volume of the chosen solvent.[19]
  - Sample Measurement: Rinse and fill the sample cell with the prepared solution, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed optical rotation ( $\alpha$ ) in degrees.[19]
  - Calculation of Specific Rotation: Calculate the specific rotation using Biot's law:  $[\alpha] = \alpha / (l * c)$  Where:
    - $[\alpha]$  is the specific rotation.
    - $\alpha$  is the observed rotation in degrees.
    - $l$  is the path length of the sample cell in decimeters (dm).
    - $c$  is the concentration of the solution in g/mL. The temperature and wavelength used for the measurement should also be reported.

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